6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Catalog Number: EVT-4723944
CAS Number:
Molecular Formula: C9H6ClF3N6S
Molecular Weight: 322.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series of compounds share the core structure of a pyrazole ring linked to a [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system. [] The "R" represents various substituents introduced at the 6-position of the triazolothiadiazole core. These compounds were synthesized and investigated for their potential antifungal activity, with molecular docking studies suggesting potential interaction with 14α-demethylase lanosterol. []
  • Relevance: The core structure containing both pyrazole and triazole rings fused with a thiadiazole ring is shared with the target compound, 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The difference lies in the substituents on the pyrazole ring and the presence of a trifluoromethyl group at the 3-position of the triazolothiadiazole moiety in the target compound. []

3-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromeno[2,3-b]pyridine-2,5(1H)-dione

  • Compound Description: This compound serves as a versatile building block for synthesizing various heterocyclic systems. [] It features a 1,2,4-triazole-3-thione moiety linked to a chromeno[2,3-b]pyridine-2,5(1H)-dione scaffold. This compound can be reacted with various reagents to generate triazolo[3,4-b][1,3,4]thiadiazoles and triazolo[3,4-b][1,3,4]thiadiazines. []
  • Relevance: While this compound doesn't directly contain a pyrazole ring like the target compound 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, it highlights the synthetic versatility of the 1,2,4-triazole moiety in building related heterocyclic systems, including the triazolothiadiazole core found in the target compound. []

3-Ethyl-6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

  • Compound Description: This compound is structurally characterized by a planar 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole ring system linked to a pyrazole ring substituted with a 4-fluorophenyl group. [] Crystallographic studies reveal its planar conformation and intermolecular interactions. []
  • Relevance: This compound shares the same core structure as the target compound 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Both feature a pyrazole ring directly connected to the 6-position of the triazolothiadiazole core. Differences are observed in the substituents on both the pyrazole (4-fluorophenyl vs. 4-chloro-1,5-dimethyl) and the triazolothiadiazole (ethyl vs. trifluoromethyl) moieties. []

6-[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (CPNT)

  • Compound Description: CPNT is a novel water-insoluble drug that exhibits promising anticancer activity. [, , ] Studies show it has significant anticancer activity against HepG2 cells [, ], and when encapsulated in chitosan nanoparticles, its bioavailability and anticancer efficacy are enhanced. [] This encapsulation strategy led to a five-fold reduction in IC50 compared to the non-encapsulated drug. []
  • Relevance: CPNT shares the same core structure of a pyrazole ring directly connected to the 6-position of the triazolothiadiazole core with 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The primary differences lie in the substituents. While both have a 4-chlorophenyl group on the pyrazole, CPNT has a (2-naphthyloxy)methyl group at the 3-position of the triazolothiadiazole, while the target compound has a trifluoromethyl group. [, , ]

1,4-Bis[(6-aryl)-1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole-3-yl]benzenes

  • Compound Description: This series of compounds features two 1,2,4-triazolo[3,4-b]-[1,3,4]thiadiazole units linked by a central benzene ring. [, ] Various aryl substituents are introduced at the 6-position of each triazolothiadiazole moiety. These compounds have been investigated for their anticancer activity against different cancer cell lines, including HepG-2, A549-1, and 231-2. [, ]
  • Relevance: This series demonstrates a structural variation of the triazolothiadiazole core found in 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While these compounds lack a pyrazole ring directly connected to the triazolothiadiazole core, they highlight the potential of incorporating this scaffold into bis-heterocyclic structures, which could be of interest for exploring different biological activities. [, ]

(Thieno[2,3-c]pyrazolo-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This class of compounds integrates a thieno[2,3-c]pyrazole moiety with a [, , ]triazolo[3,4-b][1,3,4]thiadiazole ring system. [] They are synthesized through a multistep reaction sequence starting from the corresponding thieno[2,3-c]pyrazole-5-carbohydrazide. []

3-(5-Methyl-1-phenyl-1H-4-pyrazolyl)-6-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This series showcases the incorporation of both 1,2,3-triazole and 1,2,4-triazole units within a single molecule, along with a pyrazole ring, all linked to the central [, , ]triazolo[3,4-b][1,3,4]thiadiazole core. [] These compounds were synthesized and screened for their antibacterial activity against various Gram-positive and Gram-negative bacteria. []
  • Relevance: Although structurally distinct from the target compound 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, this series shares the common feature of having a pyrazole ring and a triazole ring (though a different isomer) connected to the central triazolothiadiazole system. This emphasizes the potential of combining different triazole isomers with pyrazoles and triazolothiadiazoles for generating diverse structures. []

6-[1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n)

  • Compound Description: 14n is a potent and selective mineralocorticoid receptor (MR) antagonist. [] Derived from a high-throughput screening hit, it exhibited significant antihypertensive effects in animal models. []
  • Relevance: Although 14n lacks the triazolothiadiazole core of the target compound 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, it highlights the biological relevance of substituted pyrazoles, particularly those bearing a trifluoromethyl group, in medicinal chemistry. The presence of the 1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl moiety in 14n suggests that this specific substitution pattern on the pyrazole ring may be a pharmacologically relevant motif. []

3-(5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-3-yl)-N-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amines

  • Compound Description: This series of compounds is characterized by the presence of benzofuran, pyrazole, and [, , ]triazolo[3,4-b][1,3,4]thiadiazole moieties. [] They are prepared via a one-pot cyclocondensation reaction and have been screened for their antimicrobial activities. []

6-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3- ((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)- thiadiazole

  • Compound Description: This compound exhibits both antioxidant and anticancer properties. [] Studies show it induces growth inhibition and apoptosis in HepG2 cells, suggesting its potential as an anticancer agent. []
  • Relevance: This compound is closely related to the target compound, 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and to CPNT. It shares the same core structure of a pyrazole ring directly connected to the 6-position of the triazolothiadiazole core, with a (2-naphthyloxy)methyl group at the 3-position of the triazolothiadiazole. The key difference lies in the substituent at the 4-position of the pyrazole ring, which is a fluorine atom in this compound, while it's a chlorine atom in both CPNT and the target compound. []

(±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

  • Compound Description: These derivatives exhibit promising in vitro anticoronavirus and antitumoral activities. [] They highlight the potential of this class of compounds for developing new therapeutic agents.
  • Relevance: While structurally different from the target compound, 6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, these derivatives highlight the significance of the pyrazole-triazolothiadiazine framework in medicinal chemistry. The presence of a pyrazole ring directly attached to the triazole ring, which is further fused with a thiadiazine ring, suggests that these structural motifs are of interest for exploring diverse biological activities. []

Properties

Product Name

6-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

IUPAC Name

6-(4-chloro-1,5-dimethylpyrazol-3-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C9H6ClF3N6S

Molecular Weight

322.70 g/mol

InChI

InChI=1S/C9H6ClF3N6S/c1-3-4(10)5(16-18(3)2)6-17-19-7(9(11,12)13)14-15-8(19)20-6/h1-2H3

InChI Key

YRPHOJGCILONGL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C2=NN3C(=NN=C3S2)C(F)(F)F)Cl

Canonical SMILES

CC1=C(C(=NN1C)C2=NN3C(=NN=C3S2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.